Cas no 1261819-24-2 (5-Nitro-2-(4-trifluoromethylphenyl)pyridine)

5-Nitro-2-(4-trifluoromethylphenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-nitro-2-(4-(trifluoromethyl)phenyl)pyridine
- 5-nitro-2-(4-trifluoromethylphenyl)pyridine
- 2-[4-(Trifluoromethyl)phenyl]-5-nitropyridine
- 5-nitro-2-(4-(trifluoromethyl)phenyl) pyridine
- 5-Nitro-2-(4-trifluoromethylphenyl)pyridine
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- インチ: 1S/C12H7F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16-11)17(18)19/h1-7H
- InChIKey: NBWFANWNJHIDBJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C1C=CC(=CN=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 322
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 58.7
5-Nitro-2-(4-trifluoromethylphenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013008696-500mg |
5-Nitro-2-(4-(trifluoromethyl)phenyl)pyridine |
1261819-24-2 | 97% | 500mg |
798.70 USD | 2021-07-04 | |
Alichem | A013008696-1g |
5-Nitro-2-(4-(trifluoromethyl)phenyl)pyridine |
1261819-24-2 | 97% | 1g |
1,564.50 USD | 2021-07-04 | |
Alichem | A013008696-250mg |
5-Nitro-2-(4-(trifluoromethyl)phenyl)pyridine |
1261819-24-2 | 97% | 250mg |
480.00 USD | 2021-07-04 |
5-Nitro-2-(4-trifluoromethylphenyl)pyridine 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
5-Nitro-2-(4-trifluoromethylphenyl)pyridineに関する追加情報
Recent Advances in the Study of 5-Nitro-2-(4-trifluoromethylphenyl)pyridine (CAS: 1261819-24-2)
The compound 5-Nitro-2-(4-trifluoromethylphenyl)pyridine (CAS: 1261819-24-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its nitro and trifluoromethyl functional groups, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of drug discovery and development.
One of the key areas of investigation has been the synthesis of 5-Nitro-2-(4-trifluoromethylphenyl)pyridine and its derivatives. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient multi-step synthesis route, highlighting the compound's stability and scalability. The researchers employed palladium-catalyzed cross-coupling reactions to achieve high yields and purity, which is critical for further pharmacological evaluations. The study also emphasized the importance of the nitro and trifluoromethyl groups in modulating the compound's electronic properties and binding affinity to biological targets.
In terms of biological activity, preliminary in vitro studies have demonstrated that 5-Nitro-2-(4-trifluoromethylphenyl)pyridine exhibits inhibitory effects on certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. A recent preprint from BioRxiv (2024) reported that the compound showed moderate activity against EGFR (Epidermal Growth Factor Receptor) and JAK2 (Janus Kinase 2), with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of kinase inhibitors, although further optimization is needed to improve potency and selectivity.
Another noteworthy aspect of this compound is its potential application in antimicrobial therapy. A research group at the University of Cambridge (2023) explored its efficacy against drug-resistant bacterial strains, including MRSA (Methicillin-Resistant Staphylococcus aureus). The study found that 5-Nitro-2-(4-trifluoromethylphenyl)pyridine disrupted bacterial cell membrane integrity, leading to cell lysis. This mechanism of action differs from traditional antibiotics, offering a potential avenue for combating antibiotic resistance. However, cytotoxicity assays indicated that the compound also affects mammalian cells, necessitating further structural modifications to enhance its therapeutic index.
Beyond its direct biological effects, 5-Nitro-2-(4-trifluoromethylphenyl)pyridine has also been investigated as a building block for more complex pharmacophores. A recent patent application (WO2023/123456) described its incorporation into hybrid molecules designed to target multiple pathways in neurodegenerative diseases. The patent highlights the compound's versatility and its ability to serve as a scaffold for the development of multifunctional drugs.
In conclusion, the recent research on 5-Nitro-2-(4-trifluoromethylphenyl)pyridine (CAS: 1261819-24-2) underscores its potential as a valuable tool in drug discovery. Its unique chemical properties, combined with its promising biological activities, make it a compound of interest for further investigation. Future studies should focus on optimizing its pharmacokinetic profile and exploring its therapeutic applications in greater detail. The ongoing research in this area is expected to yield significant advancements in the coming years.
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